A Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Beyond
A Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. This complex molecule is a highly valuable reagent in the fields of bioconjugation, drug delivery, and fluorescence imaging, primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker and a click chemistry reagent.
Core Chemical Structure and Properties
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a fluorescent dye belonging to the cyanine family, specifically Cy5. It is extensively modified with four polyethylene glycol (PEG) chains of four ethylene glycol units each. One of these PEG chains is terminated with a propargyl group, which contains a reactive alkyne moiety. This terminal alkyne is the key functional group that enables the molecule to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The multiple PEG chains significantly enhance the water solubility and biocompatibility of the otherwise hydrophobic Cy5 dye, making it suitable for use in aqueous biological environments. The Cy5 core provides the molecule with its characteristic far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.
Inferred Chemical Structure:
While the precise, atom-by-atom connectivity is proprietary to commercial suppliers, the systematic name allows for the inference of the general structure. The core is an asymmetrical heptamethine cyanine dye (Cy5). Two nitrogen atoms of the indolenine rings are substituted with methoxy-terminated PEG4 chains (m-PEG4). Additionally, two oxygen atoms on the phenyl rings of the indolenine moieties are substituted with a methoxy-terminated PEG4 chain and a propargyl-terminated PEG4 chain, respectively.
Below is a summary of the key physicochemical properties of this compound, compiled from various suppliers.
| Property | Value | Reference |
| Chemical Formula | C63H99ClN2O18 | [1] |
| Molecular Weight | 1207.9 g/mol | [1] |
| CAS Number | 2107273-54-9 | [1] |
| Excitation Maximum (λex) | 649 nm | [1][2] |
| Emission Maximum (λem) | 667 nm | [1][2] |
| Extinction Coefficient | 220,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [3] |
| Appearance | Solid | |
| Storage | -20°C, protect from light | [3][4] |
Proposed Synthetic Pathway
The synthesis of asymmetrically functionalized cyanine dyes like N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a multi-step process. A plausible synthetic route would involve the modular assembly of two different indolenine precursors, one of which is functionalized with the propargyl-PEG4 group, followed by condensation with a polymethine bridge-forming reagent.
Caption: A generalized modular approach for the synthesis of the target molecule.
Experimental Protocols
The primary application of this molecule is in bioconjugation via click chemistry. Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-containing biomolecule.
Materials:
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N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
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Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Sodium ascorbate
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Reaction buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO or DMF
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Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
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Reagent Preparation:
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Prepare a 10 mM stock solution of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 in anhydrous DMSO.
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Prepare a 1-10 mg/mL solution of the azide-modified biomolecule in the reaction buffer.
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 200 mM stock solution of THPTA in water.
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Freshly prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified biomolecule and the N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 stock solution. A typical molar ratio is 1:1.2 to 1:5 (biomolecule:dye).
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Add the reaction buffer to achieve the desired final concentration of the reactants.
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In a separate tube, prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.
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Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
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Reaction Initiation and Incubation:
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
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Purification:
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Once the reaction is complete, purify the conjugate to remove unreacted dye, catalyst, and other small molecules. For proteins, size-exclusion chromatography or dialysis are commonly used.
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Applications and Logical Workflow
This molecule is a key component in the construction of various bioconjugates for research and therapeutic development. Its primary utility lies in its ability to link to azide-modified molecules in a highly specific and efficient manner.
Workflow for Antibody-Drug Conjugate (ADC) Development:
Caption: A simplified workflow for creating a fluorescently labeled antibody.
